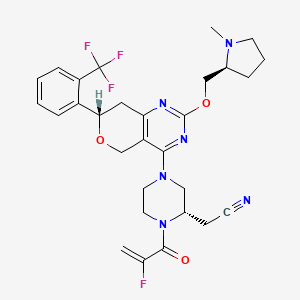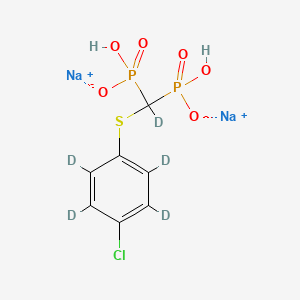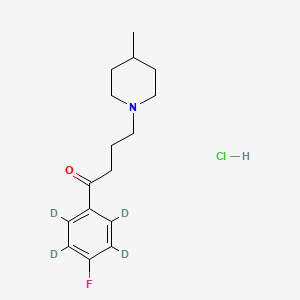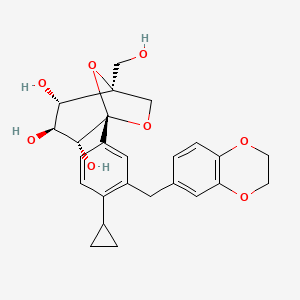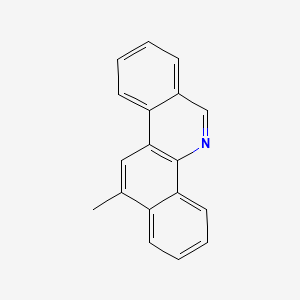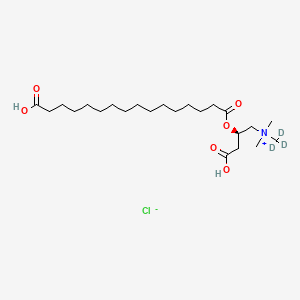
Hexadecanedioic acid mono-L-carnitine ester-d3 (chloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexadecanedioic acid mono-L-carnitine ester-d3 (chloride) is a specialized compound that combines hexadecanedioic acid with L-carnitine, incorporating a deuterium isotope (d3) and existing as a chloride salt
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of hexadecanedioic acid mono-L-carnitine ester-d3 (chloride) typically involves the esterification of hexadecanedioic acid with L-carnitine. The process may include the following steps:
- Activation of hexadecanedioic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to form an active ester intermediate.
- Reaction of the active ester with L-carnitine in the presence of a base such as triethylamine to form the ester bond.
- Introduction of deuterium (d3) into the L-carnitine moiety through isotopic exchange or incorporation during synthesis.
- Conversion of the ester to its chloride salt form by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of hexadecanedioic acid mono-L-carnitine ester-d3 (chloride) may involve large-scale esterification processes using automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of deuterated reagents and solvents is essential for incorporating the deuterium isotope.
Chemical Reactions Analysis
Types of Reactions: Hexadecanedioic acid mono-L-carnitine ester-d3 (chloride) can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form carboxylic acids.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The chloride ion can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2R) in basic conditions.
Major Products:
Oxidation: Formation of hexadecanedioic acid and L-carnitine.
Reduction: Formation of hexadecanediol and L-carnitine.
Substitution: Formation of various substituted esters depending on the nucleophile used.
Scientific Research Applications
Hexadecanedioic acid mono-L-carnitine ester-d3 (chloride) has several scientific research applications:
Chemistry: Used as a model compound to study esterification and deuterium incorporation reactions.
Biology: Investigated for its role in metabolic pathways involving fatty acid oxidation and carnitine transport.
Medicine: Explored for its potential therapeutic effects in treating metabolic disorders and enhancing fatty acid metabolism.
Industry: Utilized in the development of deuterated drugs and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of hexadecanedioic acid mono-L-carnitine ester-d3 (chloride) involves its interaction with metabolic enzymes and transport proteins. The compound is believed to:
Facilitate fatty acid transport: By mimicking natural carnitine esters, it aids in the transport of fatty acids into mitochondria for β-oxidation.
Modulate enzyme activity: The deuterium isotope may influence enzyme kinetics and stability, providing insights into enzyme mechanisms.
Target metabolic pathways: It interacts with key enzymes in fatty acid metabolism, such as carnitine palmitoyltransferase (CPT) and acyl-CoA dehydrogenase.
Comparison with Similar Compounds
Hexadecanedioic acid mono-L-carnitine ester-d3 (chloride) can be compared with other similar compounds:
Hexadecanedioic acid mono-L-carnitine ester: Lacks the deuterium isotope, making it less useful for isotopic studies.
Hexadecanedioic acid mono-D-carnitine ester: Contains the D-isomer of carnitine, which may have different biological activity.
Hexadecanedioic acid mono-L-carnitine ester-d3 (unlabeled): Similar structure but without the chloride salt form, affecting its solubility and reactivity.
The uniqueness of hexadecanedioic acid mono-L-carnitine ester-d3 (chloride) lies in its deuterium labeling and chloride salt form, which enhance its utility in research and potential therapeutic applications.
Properties
Molecular Formula |
C23H44ClNO6 |
|---|---|
Molecular Weight |
469.1 g/mol |
IUPAC Name |
[(2R)-3-carboxy-2-(15-carboxypentadecanoyloxy)propyl]-dimethyl-(trideuteriomethyl)azanium;chloride |
InChI |
InChI=1S/C23H43NO6.ClH/c1-24(2,3)19-20(18-22(27)28)30-23(29)17-15-13-11-9-7-5-4-6-8-10-12-14-16-21(25)26;/h20H,4-19H2,1-3H3,(H-,25,26,27,28);1H/t20-;/m1./s1/i1D3; |
InChI Key |
GCMIHXHYEJPBFB-PDGROXBTSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])[N+](C)(C)C[C@@H](CC(=O)O)OC(=O)CCCCCCCCCCCCCCC(=O)O.[Cl-] |
Canonical SMILES |
C[N+](C)(C)CC(CC(=O)O)OC(=O)CCCCCCCCCCCCCCC(=O)O.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



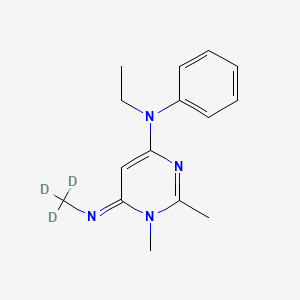
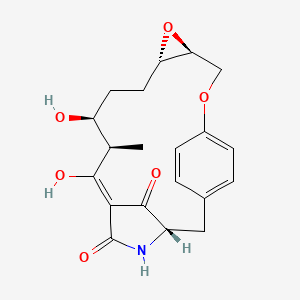

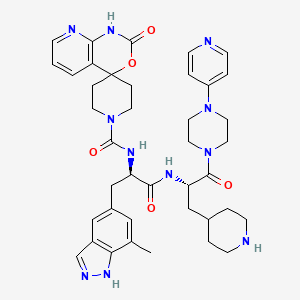
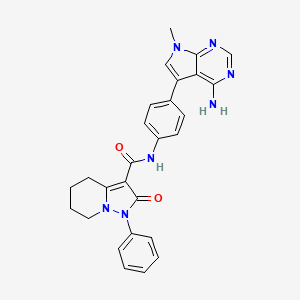

![(2S)-2-[[(4E,7S,10S,13S)-7-[[(2S)-2-amino-4-methylpentanoyl]amino]-10-benzyl-8,11-dioxo-2-oxa-9,12-diazabicyclo[13.2.2]nonadeca-1(17),4,15,18-tetraene-13-carbonyl]amino]propanoic acid](/img/structure/B12417893.png)
